molecular formula C29H30O11 B150404 7-O-Methylaloeresin A

7-O-Methylaloeresin A

Cat. No.: B150404
M. Wt: 554.5 g/mol
InChI Key: WRLXHKDQSQMWSH-ZTUNSOAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-O-Methylaloeresin A is a naturally occurring compound isolated from the plant Commiphora socotrana, belonging to the Burseraceae family. This compound is a 5-methylchromone glycoside, known for its significant biological activities, including antimicrobial and antioxidant properties .

Biochemical Analysis

Biochemical Properties

7-O-Methylaloeresin A has been shown to interact with various biomolecules in biochemical reactions. It exhibits good activity against multiple drug-resistant Staphylococcus aureus and Salmonella typhimurium, with MIC values of 0.72 and 0.18 mM, respectively . This suggests that this compound may interact with enzymes or proteins that are crucial for the survival of these bacteria.

Cellular Effects

It has been found to exhibit antioxidant activities, which could influence cell function

Molecular Mechanism

Its antioxidant activity suggests that it may exert its effects at the molecular level by neutralizing free radicals . This could involve binding interactions with biomolecules, potentially preventing them from being damaged by these harmful molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Methylaloeresin A involves several steps, starting from basic organic compounds. The key steps include the formation of the chromone core, followed by glycosylation to attach the sugar moiety. Typical reaction conditions involve the use of catalysts like Lewis acids for glycosylation and various protective groups to ensure selective reactions.

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. extraction from natural sources, such as Commiphora socotrana, is a feasible method. This involves solvent extraction, followed by chromatographic techniques to purify the compound.

Chemical Reactions Analysis

Types of Reactions: 7-O-Methylaloeresin A undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the chromone core, potentially altering its biological activity.

    Reduction: Reduction reactions can affect the glycoside moiety, leading to different derivatives.

    Substitution: Various substituents can be introduced to the chromone core or the sugar moiety, modifying its properties.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products:

Scientific Research Applications

7-O-Methylaloeresin A has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Aloeresin A: Another chromone glycoside with similar antimicrobial and antioxidant properties.

    Aloesin: Known for its skin-lightening and anti-inflammatory effects.

    Aloin: A compound with laxative properties and potential anticancer activity.

Uniqueness: 7-O-Methylaloeresin A stands out due to its specific glycosylation pattern and the presence of a methoxy group, which may enhance its biological activities compared to other similar compounds.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,21,25-26,28-30,32,35-36H,11,13H2,1-3H3/b9-6+/t21-,25-,26+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLXHKDQSQMWSH-ZTUNSOAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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